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Compound of Interest

Compound Name: 2-(Tert-butyl)-4-nitrophenol

Cat. No.: B1268101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(tert-
butyl)-4-nitrophenol, a substituted nitrophenol with significant applications in organic
synthesis. Due to the limited availability of direct experimental data for this specific isomer, this
guide also presents data from closely related compounds to provide a comparative context for
researchers. The methodologies for key spectroscopic techniques are detailed to assist in the
acquisition and interpretation of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(tert-butyl)-4-
nitrophenol by providing detailed information about the chemical environment of its hydrogen
(*H) and carbon (*3C) atoms.

'H NMR Spectroscopy

The *H NMR spectrum of 2-(tert-butyl)-4-nitrophenol is expected to show distinct signals for
the protons of the tert-butyl group and the aromatic ring. The tert-butyl group's nine equivalent
protons should appear as a sharp singlet, typically in the upfield region. The aromatic protons
will be observed further downfield and their splitting patterns will be indicative of their
substitution pattern on the benzene ring.
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While specific experimental data for 2-(tert-butyl)-4-nitrophenol is not readily available in the
searched literature, data for the related compound, 2,4-di-tert-butyl-6-nitrophenol, provides
valuable insight into the expected chemical shifts.

Table 1: *H NMR Spectroscopic Data for 2,4-di-tert-butyl-6-nitrophenol

Chemical Shift (8) ppm Multiplicity Assighment
11.45 S OH

7.97 d ArH

7.28 d ArH

1.48 s C(CH3)s

1.32 s C(CHs)3

Source: Supporting Information - Wiley-VCHI[1]

13C NMR Spectroscopy

The 3C NMR spectrum will provide further confirmation of the molecular structure with signals
corresponding to the carbons of the tert-butyl group and the aromatic ring. The chemical shifts
of the aromatic carbons are influenced by the electron-withdrawing nitro group and the
electron-donating hydroxyl and tert-butyl groups.

Table 2: Predicted 13C NMR Chemical Shift Ranges for Phenolic Compounds

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1268101?utm_src=pdf-body
http://www.wiley-vch.de/contents/jc_2451/2006/f600256_s.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Functional Group Chemical Shift (8) ppm
Aromatic C-O 150 - 160

Aromatic C-NO2z 140 - 150

Aromatic C-H 115-130

Aromatic C-C(CHs)3 135 - 145

Quaternary C of tert-butyl 30-40

Methyl C of tert-butyl 25-35

Note: These are general ranges and actual values may vary.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in 2-(tert-butyl)-4-
nitrophenol. The spectrum is expected to show characteristic absorption bands for the
hydroxyl (O-H), nitro (N-O), and tert-butyl (C-H) groups, as well as aromatic C-H and C=C
vibrations.

Table 3: Expected IR Absorption Bands for 2-(tert-butyl)-4-nitrophenol
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Wavenumber (cm~?) Vibration Intensity

3200-3600 O-H stretch (phenolic) Broad, Medium

3000-3100 Aromatic C-H stretch Medium
Aliphatic C-H stretch (tert-

2850-2970 Strong
butyl)

1590-1620 Aromatic C=C stretch Medium

1500-1550 Asymmetric NO2 stretch Strong

1330-1370 Symmetric NOz2 stretch Strong

1365, 1395 C-H bend (tert-butyl) Medium

1150-1250 C-O stretch (phenol) Strong
Aromatic C-H bend (out-of-

800-900 Strong
plane)

Note: These are general ranges and the exact peak positions can be influenced by the
molecular environment and sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2-(tert-butyl)-4-nitrophenol, which aids in confirming its identity. The molecular ion peak
(M*) would correspond to the molecular weight of the compound. Fragmentation patterns often
involve the loss of the tert-butyl group or the nitro group.

Table 4: Expected Mass Spectrometry Data for 2-(tert-butyl)-4-nitrophenol
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miz Interpretation
195 Molecular ion [M]*
180 [M - CHs]*

150 [M - NOz + H]*
139 [M - CaHs]*

122 [M - CaHs - OH]*

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The

following are generalized protocols for the analysis of nitrophenol compounds.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0O ppm).

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required compared to *H NMR due to the lower natural

abundance of 13C.

FTIR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press into a thin pellet. For ATR, place the sample directly on the ATR

crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from
the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or through a chromatographic system like Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS).

« lonization: Select an appropriate ionization technique. Electron lonization (EIl) is a common
hard ionization technique that provides detailed fragmentation patterns. Softer ionization
methods like Electrospray lonization (ESI) or Chemical lonization (Cl) can be used to
preserve the molecular ion.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-(tert-butyl)-4-nitrophenol.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 2-(tert-
butyl)-4-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1268101#2-tert-butyl-4-nitrophenol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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